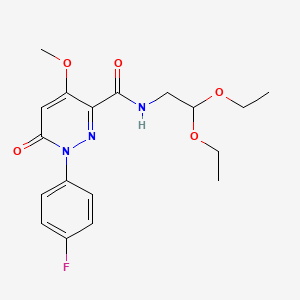

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O5/c1-4-26-16(27-5-2)11-20-18(24)17-14(25-3)10-15(23)22(21-17)13-8-6-12(19)7-9-13/h6-10,16H,4-5,11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWCFNZFBYARGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈FNO₃

- Molecular Weight : 255.33 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities primarily through:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.

- Antitumor Activity : Similar compounds have shown significant effects on tumor growth in xenograft models, suggesting potential applications in cancer therapy.

Antitumor Effects

A study highlighted the efficacy of related compounds in inhibiting tumor growth in gastric carcinoma models. Specifically, certain derivatives demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenografts following oral administration . This suggests that this compound could possess similar antitumor properties.

Anti-inflammatory Properties

Compounds within the same class have also been evaluated for their anti-inflammatory effects. They were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various cell models . This highlights the potential for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles including:

- Absorption : Good oral bioavailability.

- Metabolism : Primarily hepatic metabolism with various pathways leading to active metabolites.

- Excretion : Renal excretion of metabolites.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. For instance, studies on related pyridazine derivatives have shown significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reported were as high as 86.61% against specific cancer types, suggesting a strong potential for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound may also play a role in treating inflammatory diseases. Inhibitors targeting specific pathways involved in inflammation have shown efficacy in preclinical models. The structure of this compound suggests it could inhibit certain enzymes or pathways critical in inflammatory responses, similar to other compounds with a dihydropyridazine backbone .

1.3 Neurological Disorders

Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Compounds with similar structures have been observed to modulate neurotransmitter levels and exhibit protective effects against neuronal damage .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of structurally related compounds against various cancer cell lines. The findings indicated that modifications to the dihydropyridazine core significantly affected anticancer activity, suggesting a structure-activity relationship (SAR) worth exploring further for this compound .

Anti-inflammatory Research

In a recent investigation into anti-inflammatory agents, compounds with similar frameworks demonstrated significant reductions in pro-inflammatory cytokines in vitro. This suggests that this compound could be effective against conditions like rheumatoid arthritis or asthma .

| Activity | Cell Line/Model | Percent Growth Inhibition (%) |

|---|---|---|

| Anticancer | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| Anti-inflammatory | RAW 264.7 | Significant inhibition observed |

| Neuroprotective | SH-SY5Y | Modulation of neurotoxicity |

Structure-Activity Relationship (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Fluorophenyl Group | Enhances binding affinity |

| Dihydropyridazine Core | Critical for biological activity |

| Diethoxyethyl Moiety | Potentially increases bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.